molecular formula C10H11NO2 B14468730 2-(4-Hydroxyphenoxy)-2-methylpropanenitrile CAS No. 65727-21-1

2-(4-Hydroxyphenoxy)-2-methylpropanenitrile

Cat. No.: B14468730
CAS No.: 65727-21-1
M. Wt: 177.20 g/mol
InChI Key: CFKKDGVBALKSPQ-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenoxy)-2-methylpropanenitrile is an organic compound characterized by the presence of a hydroxyphenoxy group attached to a nitrile group through a methylpropanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenoxy)-2-methylpropanenitrile typically involves the reaction of 4-hydroxyphenol with 2-methylpropanenitrile under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts can also enhance the efficiency of the process by reducing the formation of by-products and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenoxy)-2-methylpropanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Ethers and esters.

Scientific Research Applications

2-(4-Hydroxyphenoxy)-2-methylpropanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenoxy)-2-methylpropanenitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxyphenoxy)propionic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    4-Hydroxyphenoxyacetic acid: Contains an acetic acid group instead of a nitrile group.

    2-(4-Hydroxyphenoxy)ethanol: Contains an ethanol group instead of a nitrile group.

Uniqueness

2-(4-Hydroxyphenoxy)-2-methylpropanenitrile is unique due to the presence of both a hydroxyphenoxy group and a nitrile group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

65727-21-1

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-(4-hydroxyphenoxy)-2-methylpropanenitrile

InChI

InChI=1S/C10H11NO2/c1-10(2,7-11)13-9-5-3-8(12)4-6-9/h3-6,12H,1-2H3

InChI Key

CFKKDGVBALKSPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)OC1=CC=C(C=C1)O

Origin of Product

United States

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